molecular formula C23H22N2O3 B15059715 Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15059715
M. Wt: 374.4 g/mol
InChI Key: MLLGIEXRLULBJD-UHFFFAOYSA-N
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Description

Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a phenoxypyridine moiety, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.

    Introduction of the Phenoxypyridine Moiety: This step involves the coupling of a phenoxypyridine derivative with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the phenoxypyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, a phenoxypyridine moiety, and a benzyl ester group. This unique structure allows it to interact with a distinct set of biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H22N2O3/c26-23(27-17-18-9-3-1-4-10-18)25-16-8-14-21(25)20-13-7-15-24-22(20)28-19-11-5-2-6-12-19/h1-7,9-13,15,21H,8,14,16-17H2

InChI Key

MLLGIEXRLULBJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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